1-Benzoylcyclobutan-1-OL
Overview
Description
1-Benzoylcyclobutan-1-OL is a versatile chemical compound with the molecular formula C₁₁H₁₂O₂. It is characterized by a cyclobutane ring bonded to a benzoyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylcyclobutan-1-OL can be synthesized through several methods. One common approach involves the [2+2] cycloaddition reaction of silyl enol ethers catalyzed by triflic imide (Tf₂NH). This method is effective for constructing cyclobutane rings with a silyloxy group at the bridgehead position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques, including cycloaddition reactions and subsequent functional group modifications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylcyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Formation of benzoylcyclobutanone.
Reduction: Formation of cyclobutan-1-OL.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
1-Benzoylcyclobutan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for constructing complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-Benzoylcyclobutan-1-OL involves its interaction with molecular targets through covalent bonding. The strained cyclobutane ring can undergo strain-release reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: A highly strained carbocycle with similar reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting diverse chemistry.
Uniqueness: 1-Benzoylcyclobutan-1-OL stands out due to its specific combination of a benzoyl group and a hydroxyl group on a cyclobutane ring.
Properties
IUPAC Name |
(1-hydroxycyclobutyl)-phenylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-10(11(13)7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,13H,4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQHVUBVTPKJQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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